4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PCCA is a cyclic amino acid derivative that contains a pyridazine ring, which is a heterocyclic compound that has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have an effect on the immune system, modulating the activity of immune cells and cytokines.
Biochemical and Physiological Effects:
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent inhibitor of the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have antimicrobial properties, inhibiting the growth of several bacterial and fungal strains. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its broad spectrum of activity against several types of cancer cells and microorganisms. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one of the limitations of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. One area of interest is the development of new synthetic methods for the production of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid and its potential side effects.
Synthesis Methods
The synthesis of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid involves the reaction of 4-(pyridazine-4-carbonyl) cyclohexanone with L-alanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid. This synthesis method has been optimized to produce high yields of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid with high purity and has been used in several studies to obtain the compound for further research.
Scientific Research Applications
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-(pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(9-5-6-13-14-7-9)15-10-3-1-8(2-4-10)12(17)18/h5-8,10H,1-4H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHIAQQDNLXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CN=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.